ATP-15N5 (dilithium)
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Overview
Description
ATP-15N5 (dilithium) is a compound where adenosine 5’-triphosphate is labeled with nitrogen-15 isotopes and complexed with lithium ions. Adenosine 5’-triphosphate is a central molecule in energy storage and metabolism in living organisms. It provides the metabolic energy required for various cellular processes and acts as a coenzyme in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATP-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into adenosine 5’-triphosphate. This is typically achieved through isotopic labeling techniques. The labeled adenosine 5’-triphosphate is then complexed with lithium ions to form the dilithium salt. The reaction conditions often involve the use of buffers such as Tris HCl/H2O at a pH of 7.5 .
Industrial Production Methods
Industrial production of ATP-15N5 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 isotopes and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified and formulated for various research applications .
Chemical Reactions Analysis
Types of Reactions
ATP-15N5 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The breakdown of ATP-15N5 into adenosine diphosphate and inorganic phosphate.
Phosphorylation: The transfer of a phosphate group to other molecules.
Complexation: Formation of complexes with metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include water, enzymes like ATPases, and metal ions. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed
The major products formed from the hydrolysis of ATP-15N5 (dilithium) include adenosine diphosphate and inorganic phosphate. Phosphorylation reactions result in phosphorylated substrates .
Scientific Research Applications
ATP-15N5 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving energy transfer and metabolic pathways.
Biology: Investigates cellular energy metabolism and signaling pathways.
Medicine: Explores the role of adenosine 5’-triphosphate in various physiological and pathological conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
ATP-15N5 (dilithium) exerts its effects by providing metabolic energy to drive various cellular processes. It acts as a coenzyme in enzymatic reactions, facilitating the transfer of phosphate groups. The molecular targets include enzymes like ATPases, which hydrolyze ATP to release energy. The pathways involved include cellular respiration and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate (unlabeled): The natural form of ATP without isotopic labeling.
Adenosine 5’-triphosphate disodium: A sodium salt form of ATP.
Adenosine 5’-triphosphate dimagnesium: A magnesium salt form of ATP.
Adenosine 5’-triphosphate dipotassium: A potassium salt form of ATP.
Uniqueness
ATP-15N5 (dilithium) is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies of metabolic pathways and energy transfer processes. The dilithium form enhances its stability and solubility, making it suitable for various research applications .
Properties
Molecular Formula |
C10H14Li2N5O13P3 |
---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
InChI Key |
GSCAHXFCKKVRCE-GQUJDUEPSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)[15NH2] |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Origin of Product |
United States |
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